molecular formula C16H13FN2O2 B1450804 5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol CAS No. 876950-46-8

5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol

Cat. No.: B1450804
CAS No.: 876950-46-8
M. Wt: 284.28 g/mol
InChI Key: GMAHECNKCAMFPG-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol is a synthetic organic compound that belongs to the class of fluorinated phenols. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a pyrazolyl group attached to a phenol ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the methoxyphenyl group: This step involves the coupling of the pyrazole intermediate with 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. The fluorine atom and the methoxyphenyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 5-Fluoro-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol
  • 5-Fluoro-2-(1-(4-methylphenyl)-1H-pyrazol-5-yl)phenol

Uniqueness

5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

5-fluoro-2-[2-(4-methoxyphenyl)pyrazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-21-13-5-3-12(4-6-13)19-15(8-9-18-19)14-7-2-11(17)10-16(14)20/h2-10,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAHECNKCAMFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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